Technical Whitepaper: Chemical Properties and Application Workflows for 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220016-78-3)
Technical Whitepaper: Chemical Properties and Application Workflows for 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220016-78-3)
Target Audience: Medicinal Chemists, Assay Developers, and Pharmacokinetic Researchers Document Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, the strategic use of saturated, nitrogen-containing heterocycles is paramount for tuning the physicochemical properties of lead compounds. 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220016-78-3) represents a highly versatile, bifunctional aliphatic scaffold. Featuring both a piperidine ring and a pyrrolidinol ring linked via a methylene bridge, this compound provides a unique spatial arrangement of hydrogen bond donors and acceptors.
As a Senior Application Scientist, I frequently observe that the successful integration of such polar, basic building blocks into larger molecular architectures requires a rigorous understanding of their intrinsic reactivity, salt-form dynamics, and analytical behavior. This guide deconstructs the chemical properties of this compound and provides field-proven, self-validating protocols for its characterization and derivatization.
Physicochemical Profiling & Structural Causality
The structural anatomy of 1-(3-Piperidinylmethyl)-3-pyrrolidinol consists of a secondary amine (within the piperidine ring), a tertiary amine (the nitrogen of the pyrrolidine ring), and a secondary alcohol (on the pyrrolidine ring).
The Role of the Dihydrochloride Salt
This compound is commercially supplied as a dihydrochloride salt [1]. The causality behind this formulation is threefold:
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Oxidative Stability: Free base aliphatic amines are highly susceptible to atmospheric oxidation, forming N-oxides over time. Protonation of both the secondary and tertiary nitrogens effectively shields the lone pairs.
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Hygroscopicity Control: The dihydrochloride matrix forms a stable crystalline lattice, reducing the deliquescent nature commonly seen in free-base polyamines.
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Aqueous Solubility: The salt form ensures rapid dissolution in aqueous buffers, which is critical for biological assays and biphasic synthetic reactions.
Quantitative Data Summary
The following table synthesizes the core analytical metrics required for mass spectrometry and chromatographic method development [2][3].
| Property | Value | Analytical Significance |
| CAS Number | 1220016-78-3 | Primary identifier for regulatory compliance. |
| Molecular Formula | C₁₀H₂₀N₂O · 2HCl | Essential for stoichiometric calculations. |
| Molecular Weight | 257.21 g/mol (Salt) | Used for molarity preparations. |
| Monoisotopic Mass | 184.15756 Da (Free Base) | Target for High-Resolution Mass Spectrometry (HRMS). |
| Predicted [M+H]⁺ | m/z 185.16484 | Primary precursor ion for ESI+ LC-MS/MS. |
| SMILES | C1CC(CNC1)CN2CCC(C2)O | Used for in silico docking and property prediction. |
Regioselective Reactivity & Functionalization
The utility of this scaffold lies in its differential nucleophilicity. The secondary amine on the piperidine ring is sterically accessible and highly nucleophilic, whereas the hydroxyl group on the pyrrolidine ring requires strong basic conditions to become a reactive alkoxide.
Fig 1. Regioselective functionalization pathways based on nucleophilic hierarchy.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a built-in validation step. Do not rely on assumed purity; always verify the starting material and the intermediate states.
Protocol A: HILIC LC-MS Method for Scaffold Verification
Objective: Confirm the identity and purity of the commercial dihydrochloride salt [2]. Causality: Standard Reverse-Phase (C18) chromatography will fail to retain this highly polar diamine, resulting in elution at the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase to successfully retain and resolve the compound.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 90% Acetonitrile / 10% Water (containing 10 mM Ammonium Formate). Why: High organic content is required to initiate retention on a HILIC column.
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Column Selection: Equip the LC system with an Amide-HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase:
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Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
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Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Isocratic hold at 85% B for 1 minute, followed by a linear gradient to 50% B over 4 minutes.
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MS Detection: Set the mass spectrometer to positive Electrospray Ionization (ESI+). Monitor for the predicted [M+H]⁺ at m/z 185.16.
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Self-Validation Step: Inject a blank (solvent only) prior to the sample. A successful run will show zero signal at m/z 185.16 in the blank, and a sharp, symmetrical peak in the sample chromatogram with a signal-to-noise ratio >100:1.
Fig 2. HILIC-based LC-MS analytical workflow for polar diamine validation.
Protocol B: Regioselective N-Acylation (Library Synthesis)
Objective: Selectively functionalize the piperidine nitrogen while leaving the pyrrolidinol hydroxyl group intact. Causality: By utilizing a mild, non-nucleophilic base (like DIPEA) at a controlled stoichiometry, we selectively neutralize the hydrochloride salts to liberate the secondary amine. The hydroxyl group remains protonated and unreactive toward standard acyl chlorides or activated esters.
Step-by-Step Methodology:
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Free-Basing: Suspend 1.0 eq (257 mg) of 1-(3-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride in 5 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
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Base Addition: Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA). Why 3.5 eq? Two equivalents are consumed to neutralize the dihydrochloride salt, one equivalent acts as the acid scavenger for the subsequent acylation, and 0.5 eq provides a kinetic excess. The suspension will clear as the free base dissolves.
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Electrophile Addition: Cool the reaction to 0°C. Dropwise, add 1.05 eq of the desired acyl chloride.
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Reaction Monitoring (Self-Validation): After 2 hours, perform Thin-Layer Chromatography (TLC) using a highly polar eluent (e.g., 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin.
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Validation Logic: The starting material contains a secondary amine and will stain deep purple/red with Ninhydrin. The successful N-acylated product lacks the secondary amine and will not stain with Ninhydrin, providing an immediate visual confirmation of regioselective conversion.
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Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate under vacuum.
Hazard Profiling and Handling Directives
Despite its utility, the compound possesses specific hazards that must be managed through engineering controls (fume hoods) and PPE[1].
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Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).
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Skin Irritation (Category 2): Causes skin irritation (H315).
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Eye Irritation (Category 2A): Causes serious eye irritation (H319).
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STOT SE 3: May cause respiratory irritation or drowsiness/dizziness (H336).
Handling Rationale: The dihydrochloride salt is less volatile than the free base, mitigating inhalation risks of the vapor. However, aerosolized dust during weighing presents a significant exposure route. Always weigh this compound in a ventilated balance enclosure.
